The synthesis of folitixorin calcium involves several steps that transform precursor compounds into the final product. A notable method includes the oxidation of a specific amino acid derivative in an organic solvent, followed by the introduction of calcium ions to form the calcium salt. The process can be summarized as follows:
This method not only streamlines the synthesis process but also enhances yield and reduces purification challenges compared to traditional multi-step methods.
Folitixorin calcium has a molecular formula of CHCaNO and a molecular weight of approximately 467.55 g/mol . The structure features a complex arrangement that includes a pteridine ring system, which is characteristic of folate compounds.
Key structural elements include:
Folitixorin calcium participates in several biochemical reactions:
These reactions are critical for DNA synthesis and repair processes, making folitixorin calcium an important compound in oncology research .
The mechanism by which folitixorin calcium exerts its effects primarily involves:
Folitixorin calcium exhibits several notable physical and chemical properties:
Elemental composition includes:
Folitixorin calcium is primarily utilized in cancer research settings for:
Folitixorin calcium (USAN: Folitixorin calcium; CAS# 133978-75-3) is a calcium salt derivative of 5,10-methylenetetrahydrofolate, serving as a critical cofactor in one-carbon transfer reactions. Its molecular formula is C₂₀H₂₁CaN₇O₆, with a molecular weight of 495.50 g/mol (PubChem CID: 135540812) [1] [3] [6]. Elemental analysis reveals the following composition: Carbon (48.38%), Hydrogen (4.47%), Calcium (8.07%), Nitrogen (19.75%), and Oxygen (19.33%) [2] [4].
The compound features a complex tetracyclic pteridine ring linked to a p-aminobenzoyl group and a glutamic acid moiety. The calcium ion coordinates with two carboxylate groups from the glutamate residue, forming a zwitterionic structure. Key stereochemical features include the (6R) chiral center at the tetrahydropteridine ring, crucial for biological activity [4] [9]. While full X-ray diffraction data remains limited in public repositories, crystallographic analysis indicates a monohydrate crystalline form under standard storage conditions. The InChI Key (AKUPTUNGFOADRT-ZEDZUCNESA-L) and SMILES notations confirm the spatial arrangement:O=C([O-])[C@@H](NC(C1=CC=C(N2CN3C4=C(N=C(N)NC4=O)NCC3C2)C=C1)=O)CCC([O-])=O.[Ca+2]
[1] [6].
Table 1: Molecular Descriptors of Folitixorin Calcium
Property | Value |
---|---|
Molecular Formula | C₂₀H₂₁CaN₇O₆ |
Exact Mass | 495.12 g/mol |
CAS Number (calcium salt) | 133978-75-3 |
CAS Number (6R-isomer) | 1148151-21-6 |
XLogP3-AA | -3.5 (estimated) |
Hydrogen Bond Donors | 5 |
Hydrogen Bond Acceptors | 12 |
Industrial synthesis of folitixorin calcium involves sequential chemical modifications of folic acid, emphasizing stereocontrol and purification efficiency. The primary route follows a three-step process:
Oxidation of Folic Acid:Folic acid undergoes regioselective oxidation using potassium permanganate (KMnO₄) or chromium-based oxidants (e.g., CrO₂Cl₂) in acetic acid/water mixtures. This yields 10-formylfolic acid as an intermediate [8].
Hydrolytic Decarbonylation:The formyl intermediate is hydrolyzed under alkaline conditions (e.g., NaOH, pH 10-12) at 60-80°C. This step cleaves the formyl group to generate 5,10-methenyltetrahydrofolate, followed by acid-catalyzed rearrangement (HCl, pH 2-3) to 5,10-methylenetetrahydrofolate [8].
Calcium Salt Formation:The free acid form is reacted with calcium acetate or calcium hydroxide in aqueous ethanol. The product precipitates as a crystalline solid, requiring purification via recrystallization from ethanol/water or tetrahydrofuran (THF)/water mixtures. Critical process parameters include temperature control (<25°C) and inert atmosphere (N₂ blanket) to prevent oxidative degradation [8].
Chiral resolution remains challenging due to the labile (6R) stereocenter. Asymmetric hydrogenation or enzymatic reduction using dihydrofolate reductase (DHFR) achieves enantiomeric excess >98% [4] [9]. Industrial batches typically report purity >98% (HPLC-UV), with residual solvents (e.g., THF, ethyl acetate) controlled per ICH Q3C guidelines [2] [3].
Folitixorin calcium exhibits marked sensitivity to environmental factors, necessitating stringent storage protocols:
Thermal Stability:Decomposition occurs above 40°C, with accelerated degradation at 25°C (t90 = 7 days). Refrigeration (2–8°C) preserves integrity for >3 years in lyophilized form. Thermal gravimetric analysis (TGA) shows a 5% weight loss at 105°C, correlating with dehydration [2] [7].
Solution Stability:Reconstituted in water for injection, folitixorin calcium (10 mM) retains >95% potency for 14 days at 2–8°C (protected from light). Degradation follows first-order kinetics in aqueous buffers, with pH-dependent half-lives:
pH 9.0: t₁/₂ = 2 days [7]Major degradation products include 10-formylfolate (oxidation) and pterin-6-carboxylic acid (hydrolytic cleavage) [7].
Photolytic Sensitivity:Exposure to UV light (254 nm) causes rapid isomerization (t90 < 1 hour). Amber glass vials or opaque packaging are mandatory [2].
Table 2: Stability of Folitixorin Calcium Under Defined Conditions
Condition | Stability Outcome | Key Parameters |
---|---|---|
Lyophilized solid (long term) | >95% purity at 36 months | -20°C, desiccated, dark |
Reconstituted in water | >95% at 14 days | 2–8°C, pH 6.5–7.0 |
5% Glucose infusion | >95% at 14 days | 2–8°C in polyolefin/polyamide bags |
0.9% NaCl infusion | >95% at 14 days | 2–8°C, protected from light |
DMSO stock solution | >90% at 24 months | -20°C, anhydrous |
Analytical monitoring employs HPLC-UV-DAD (ZIC-HILIC column; mobile phase: 20 mM ammonium acetate (pH 4.8)/acetonitrile (40:60); detection at 267 nm). This method resolves folitixorin from degradants with RSD <2% [7].
Table 3: Standard Nomenclature for Folitixorin Calcium
Synonym | Identifier Type |
---|---|
Folitixorin calcium | USAN |
ANX-510 | Development code |
CoFactor | Trade name (proposed) |
5,10-Methylenetetrafolate calcium | Systematic name |
Calcium (2S)-2-[[4-(3-amino-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl)benzoyl]amino]pentanedioate | IUPAC name |
CID 135540812 | PubChem |
D08925 | KEGG DRUG |
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9